![molecular formula C5H6F3N3 B2937329 N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 898539-99-6](/img/structure/B2937329.png)
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
“N-methyl-3-(trifluoromethyl)aniline” is a compound with the molecular formula C8H8F3N . It’s a derivative of aniline, where one of the hydrogen atoms in the amino group is replaced by a methyl group and a hydrogen atom on the benzene ring is replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(trifluoromethyl)aniline” consists of a benzene ring attached to a trifluoromethyl group (-CF3) and a methylamine group (-NHCH3) .
Chemical Reactions Analysis
The trifluoromethyl group in such compounds is known to participate in various chemical reactions. For instance, trifluoromethyl-substituted compounds are often strong acids . Also, amines are chemical bases that neutralize acids to form salts plus water .
Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C .
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in this compound is known for enhancing the biological activity and metabolic stability of pharmaceuticals . It can be used in the design of new drug candidates with improved pharmacokinetic properties. For instance, the presence of this group in certain drugs has been associated with increased efficacy and duration of action.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-9-4-2-3(10-11-4)5(6,7)8/h2H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLXUVMPXXKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |
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